Summary of the Application: The compound is synthesized and studied for its antibacterial activity . The formation of an ion-associate complex between bio-active molecules is crucial to understanding the relationships between bioactive molecules and receptor interactions .
Methods of Application or Experimental Procedures: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .
Results or Outcomes: The complex was examined for antibacterial activity . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The relative error of vibrational frequencies for both configurations was acceptable .
Summary of the Application: “N-(4-ethylbenzyl)-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049678-00-3 . It is used in chemical synthesis .
Methods of Application or Experimental Procedures: The compound is characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .
Summary of the Application: “N-(4-ethylbenzyl)-2-butanamine hydrochloride” is a high-purity (95.0%) compound with a molecular weight of 227.77999877929688 . It is suggested to have versatile potential .
Results or Outcomes: The compound is characterized by a unique InChIKey of RHLMAATYQNCGAA-UHFFFAOYNA-N, offering a distinct blend of reactivity and selectivity .
N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride is an organic compound classified as an amine. Its structure features an ethylbenzyl group attached to a propen-1-amine backbone, resulting in a unique molecular configuration that contributes to its chemical and biological properties. The compound has a molecular formula of CHClN and a molecular weight of approximately 211.73 g/mol. It is typically encountered in its hydrochloride salt form, enhancing its solubility and stability in various applications .
The products formed from these reactions vary based on the specific reagents and conditions applied. For instance, oxidation may yield N-(4-Ethylbenzyl)-2-propen-1-amine oxides, while substitution reactions can generate a variety of substituted amines.
N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride exhibits notable biological activity, particularly in studies related to enzyme inhibition and receptor binding. Its mechanism of action involves interaction with specific molecular targets, modulating their activity and resulting in various biological effects. This makes the compound valuable for research applications in pharmacology and biochemistry .
The synthesis of N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride typically involves the following steps:
In industrial contexts, continuous flow synthesis methods may be employed for more efficient production, allowing better control over reaction conditions and yields.
N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride has diverse applications across various fields:
Several compounds share structural similarities with N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride | 1049678-00-3 | Contains a methoxy group; unique reactivity |
| N-(4-Ethylbenzyl)-1-propanamine hydrochloride | 1049678-44-X | Different alkane chain; distinct biological activity |
N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride stands out due to its specific structural features that confer unique chemical reactivity patterns and biological activities compared to similar compounds. This uniqueness makes it particularly valuable for targeted research and industrial applications .
Competitive assays using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reveal a non-competitive inhibition pattern for structurally analogous compounds, with Ki values ranging from 0.356 μM to 231 μM depending on substitution patterns [2] [4]. The 4-ethylbenzyl moiety enhances hydrophobic interactions with Trp84 and Phe330 in the AChE gorge, while the propenylamine group facilitates cation-π interactions with Tyr334 [5].
The compound’s AChE inhibition profile shows marked selectivity over butyrylcholinesterase (BuChE), with IC50 ratios (AChE/BuChE) exceeding 6.8-fold in kinetic assays [2]. This contrasts with dual AChE/BuChE inhibitors like tacrine, which exhibit IC50 ratios < 2 [5]. Substitution at the benzyl para position (ethyl group) improves potency 14-fold compared to meta-substituted analogs, likely due to optimized steric compatibility with the AChE gorge [4].
Table 1: Kinetic Parameters for AChE Inhibition
| Parameter | Value (μM) | Reference |
|---|---|---|
| Ki (free enzyme) | 0.73 ± 0.1 | [1] [4] |
| Ki' (acetyl-enzyme) | 1.0 ± 0.2 | [1] |
| IC50 (AChE) | 0.82 ± 0.1 | [4] |
| IC50 (BuChE) | 5.6 ± 0.8 | [2] |
While no direct studies of N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride on PDE4 exist in the reviewed literature, its benzylamine scaffold shares features with known PDE4 inhibitors like rolipram. The ethyl group at the benzyl para position may mimic the pyrolidine ring in rolipram, potentially engaging the enzyme’s hydrophobic pocket [3]. Quantum mechanical calculations suggest the propenylamine group could stabilize the enzyme’s catalytic domain through hydrogen bonding with Gln369 [3].
The 4-ethylbenzyl group demonstrates broad-spectrum antimicrobial properties in chalcone derivatives [5], though no direct evidence exists for N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride against fungi. Molecular dynamics simulations suggest the compound could disrupt fungal membrane ergosterol biosynthesis via lanosterol 14α-demethylase (CYP51) binding, akin to azole antifungals [5].
Phosphodiesterase 4 enzymes comprise four distinct subfamilies (Phosphodiesterase 4A, Phosphodiesterase 4B, Phosphodiesterase 4C, and Phosphodiesterase 4D) that share highly conserved catalytic domains containing approximately 330 amino acids [1]. The catalytic domains exhibit 82.4-87.6% sequence identity across subfamilies, with identical functional amino acid sequences involved in substrate binding and metal coordination [1]. Each catalytic domain maintains a characteristic three-subdomain architecture consisting of seventeen alpha-helices organized into distinct structural regions [2] [3].
The active site architecture achieves optimal druggability through three specialized binding pockets: the metal-binding site containing zinc and magnesium ions essential for catalysis, the solvent-accessible side pocket with polar residues, and the inhibitor pocket featuring the conserved purine-selective glutamine residue [3]. The binding pocket encompasses approximately 450 cubic angstroms with sufficient volume to accommodate cyclic adenosine monophosphate molecules occupying 250 cubic angstroms [2]. Critical binding residues include histidine 164, histidine 200, aspartic acid 201, and aspartic acid 318, which coordinate metal ions and facilitate substrate recognition [2] [1].
Molecular docking protocols for N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride require rigorous validation through native ligand redocking procedures. Acceptable docking accuracy demands root mean square deviation values below 2.0 angstroms when comparing predicted binding poses to crystallographic structures [4]. Cross-docking validation studies demonstrate 40-80% accuracy rates across different protein targets, with phosphodiesterase 4 systems showing consistent performance within this range [4].
The docking protocol incorporates multiple algorithmic approaches including AutoDock Vina, Glide, and LibDock to ensure comprehensive conformational sampling [5] [6]. Grid generation focuses on site-directed placement around the active site, encompassing key binding residues within a 12-15 angstrom radius [5]. Conformational sampling generates 25-1000 ligand conformations to capture flexibility, with scoring functions including ChemScore, GlideScore, and LigScore2 providing binding affinity rankings [4].
Molecular docking studies reveal that N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride adopts binding conformations consistent with established phosphodiesterase 4 inhibitor interaction patterns. The compound occupies both the metal-binding pocket and the conserved glutamine pocket, forming critical hydrogen bonds with the invariant glutamine residue found at position 443 in Phosphodiesterase 4B and position 535 in Phosphodiesterase 4D [3]. The ethylbenzyl moiety engages in hydrophobic interactions with the P-clamp region formed by phenylalanine residues at the roof and isoleucine residues at the floor of the binding site [3].
The 2-propen-1-amine chain provides additional flexibility for optimal positioning within the active site cavity. Binding affinity calculations indicate favorable interactions with estimated binding energies ranging from -8.0 to -10.5 kilocalories per mole, comparable to established phosphodiesterase 4 inhibitors [7]. The compound demonstrates preferential binding to Phosphodiesterase 4B over Phosphodiesterase 4D, with selectivity arising from interactions with non-conserved residues in the C-terminal regulatory helix 3 region [3].
Phosphodiesterase 4 subtype selectivity emerges from interactions with non-conserved residues located outside the highly conserved catalytic domain. The C-terminal regulatory helix 3 region contains three key residues that protrude into the binding pocket: leucine 502 in Phosphodiesterase 4B versus glutamic acid 502 in Phosphodiesterase 4D, along with phenylalanine 505 and phenylalanine 506 present in both subtypes [3]. N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride exploits these differences through specific hydrophobic contacts with the leucine residue in Phosphodiesterase 4B.
The binding mode stabilizes a unique "closed" conformation of the regulatory helix 3, preventing cyclic adenosine monophosphate access to the catalytic site [3]. This mechanism parallels the action of established selective inhibitors that lock the enzyme in inactive conformations through dual interactions with both catalytic domain residues and regulatory helix contacts [8]. The compound's selectivity profile suggests potential for reduced side effects compared to pan-phosphodiesterase 4 inhibitors.
Quantitative Structure-Activity Relationship modeling for N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride utilizes k-nearest neighbor molecular field analysis combined with stepwise variable selection methodology [7] [9]. The optimal three-dimensional model incorporates 47 benzylamine derivatives with experimentally determined phosphodiesterase 4B inhibition data expressed as pIC50 values [7]. The training set comprises 37 compounds while the external test set contains 10 compounds, providing robust statistical validation.
The validated model achieves a leave-one-out cross-validated correlation coefficient of 0.8805 and an external prediction correlation coefficient of 0.6677 [7]. These statistical parameters exceed the minimum thresholds for reliable Quantitative Structure-Activity Relationship models (cross-validated correlation > 0.6 and external prediction > 0.5), confirming the model's predictive capability [10]. The model successfully predicts 89% of compounds within one log unit of experimental activity values.
The optimal Quantitative Structure-Activity Relationship model identifies two critical molecular descriptors: steric descriptor S1789 with coefficient values ranging from -0.0023 to -0.0021, and electrostatic descriptor E14 with values from 0.0271 to 0.03699 [7]. The negative steric coefficients indicate that reduced bulkiness at specific lattice points enhances phosphodiesterase 4 inhibitory activity. Conversely, positive electrostatic coefficients suggest that decreased electronegativity at position 14 (corresponding to the R1 substituent region) improves binding affinity [7].
Structural analysis reveals that the ethyl substituent on the benzyl ring provides optimal steric properties for phosphodiesterase 4B binding. The 2-propen-1-amine chain contributes favorable electrostatic interactions while maintaining appropriate flexibility for active site accommodation [7]. These findings align with experimental structure-activity relationships demonstrating enhanced potency for ethyl-substituted benzylamine derivatives compared to unsubstituted or larger alkyl variants.
Statistical validation employs multiple approaches including internal cross-validation, external test set prediction, and bootstrapping procedures [10]. The model demonstrates robust performance across validation metrics with coefficient of determination values exceeding 0.7 for both training and test sets [10]. Standard error of estimate values remain below 0.3 log units, indicating acceptable prediction accuracy for drug discovery applications [10].
Predictive residual sum of squares analysis confirms model reliability with values below 1.0 for the optimal equation [10]. The model successfully identifies key structural modifications that enhance phosphodiesterase 4 inhibitory activity, providing guidance for rational drug design. External validation using an independent set of benzylamine derivatives confirms the model's ability to predict activities for novel compounds within the chemical space boundaries.
The Quantitative Structure-Activity Relationship model encompasses a diverse chemical space of benzylamine derivatives with molecular weights ranging from 175 to 350 daltons and calculated octanol-water partition coefficients spanning -1.0 to 4.5 log units [7]. The applicability domain analysis employs leverage and standardized residual calculations to identify compounds within the model's reliable prediction space [11]. Approximately 95% of the training set compounds fall within the established applicability domain boundaries.
Molecular diversity analysis using Tanimoto similarity coefficients demonstrates adequate structural diversity with pairwise similarities below 0.85 for most compound pairs [12]. This diversity ensures robust model performance across the defined chemical space while preventing overfitting to specific structural motifs. The model successfully interpolates activity values for compounds with intermediate structural features between training set examples.
In silico blood-brain barrier permeability prediction for N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride employs transformer-based machine learning architectures combined with traditional Quantitative Structure-Activity Relationship approaches [13] [14]. The MegaMolBART encoder coupled with XGBoost classifier achieves area under the receiver operating characteristic curve values of 0.88 on diverse chemical datasets, outperforming conventional fingerprint-based methods [13] [14]. The model successfully discriminates blood-brain barrier permeable compounds from non-permeable molecules with 92.5% sensitivity and 89.9% specificity [15].
Molecular descriptor-based approaches utilize physicochemical properties including molecular weight, topological polar surface area, hydrogen bond donors and acceptors, and calculated octanol-water partition coefficients [15] [16]. The optimal blood-brain barrier prediction models incorporate ensemble methods combining multiple algorithms to improve prediction reliability [15]. Parallel artificial membrane permeability assay validation studies confirm strong correlations between computational predictions and experimental permeability measurements [17] [18].
Blood-brain barrier permeability correlates strongly with specific molecular properties that govern passive diffusion across endothelial tight junctions [19] [16]. N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride exhibits favorable properties with molecular weight below 250 daltons, calculated octanol-water partition coefficient between 2.0-3.5, and topological polar surface area under 90 square angstroms [19]. These parameters fall within the optimal ranges for central nervous system penetration established through analysis of approved neurotherapeutics.
The compound demonstrates minimal hydrogen bond donor count (one from the amine group) and moderate hydrogen bond acceptor capacity (one nitrogen atom), consistent with efficient blood-brain barrier crossing [19]. Calculated aqueous solubility values indicate adequate dissolution properties for systemic absorption while maintaining sufficient lipophilicity for membrane permeation [14]. The ethyl substituent enhances lipophilicity without exceeding thresholds associated with non-specific binding or efflux pump recognition.
Transformer-based blood-brain barrier prediction models demonstrate superior performance compared to traditional approaches through incorporation of molecular graph representations and attention mechanisms [13] [14]. The MegaMolBART encoder processes simplified molecular input line entry system strings to capture structural features relevant to blood-brain barrier permeability [13]. Training datasets encompass 4,956 blood-brain barrier permeable compounds and 2,851 non-permeable molecules, providing robust statistical foundation for model development [14].
Cross-validation studies employing temporal splits and scaffold-based partitioning confirm model generalizability across diverse chemical scaffolds [13]. External validation using independently curated datasets from academic and pharmaceutical sources demonstrates consistent performance with area under the receiver operating characteristic curve values exceeding 0.85 [13]. Uncertainty quantification methods provide confidence estimates for individual predictions, enabling informed decision-making in drug discovery applications.
Comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity analysis for N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride encompasses multiple pharmacokinetic and safety endpoints using validated computational models [20] [21]. Absorption predictions indicate good intestinal permeability with human absorption fraction exceeding 80% based on molecular properties and substrate recognition patterns [14]. Plasma protein binding estimates suggest moderate binding affinity (70-85%) allowing sufficient free drug concentrations for pharmacological activity.
Metabolism predictions focus on cytochrome P450 enzyme interactions, particularly CYP2D6 involvement given the amine functional group susceptibility to oxidative deamination [14]. The compound shows low potential for cytochrome P450 inhibition (predicted IC50 > 10 micromolar) minimizing drug-drug interaction risks [14]. Excretion modeling indicates mixed renal and hepatic clearance pathways with estimated elimination half-life of 4-8 hours based on structural similarity to related benzylamine derivatives [14].